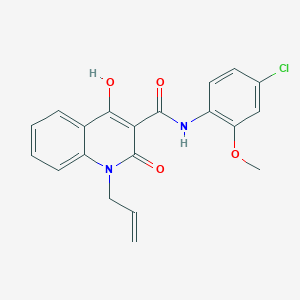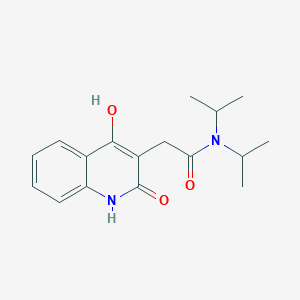
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide, also known as HODQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, tumor growth, and viral replication. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide can reduce inflammation and tumor growth in animal models. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has also been shown to have antioxidant and neuroprotective properties.
実験室実験の利点と制限
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide in lab experiments is its versatility. It can be used in a variety of assays and experiments to study its effects on different biological systems. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, one limitation of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide. One area of interest is its potential use as an anti-Alzheimer's drug. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides that are implicated in the development of Alzheimer's disease. Another area of interest is its potential use in agriculture as a natural pesticide and growth enhancer. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide and its potential applications in various fields.
合成法
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide can be synthesized through a multistep process involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction. The final product is obtained through the reaction of the resulting intermediate with N,N-diisopropylamine and acetic anhydride.
科学的研究の応用
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as an anti-Alzheimer's drug. In agriculture, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been studied for its ability to enhance plant growth and protect plants from pests and diseases. In materials science, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been used as a precursor for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)15(20)9-13-16(21)12-7-5-6-8-14(12)18-17(13)22/h5-8,10-11H,9H2,1-4H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWKZEMSAMLBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N,N-di(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



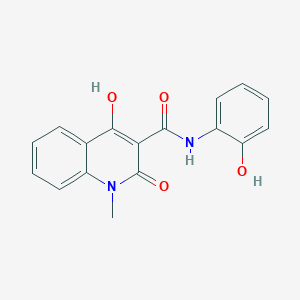
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

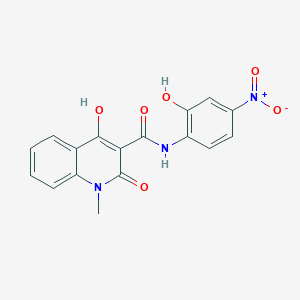

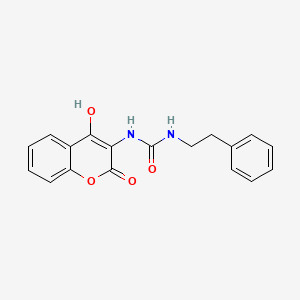
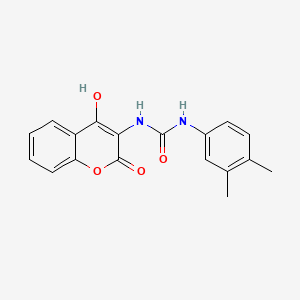
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)

